

# Comparative Analysis of YTP-17 and K-975: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930

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This guide provides a detailed comparative analysis of two prominent inhibitors of the YAP/TAZ-TEAD transcriptional complex, **YTP-17** and K-975. Both compounds have emerged as significant tools for researchers in oncology and developmental biology, targeting the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the similarities and differences between these two molecules.

## Mechanism of Action: Targeting the YAP/TAZ-TEAD Interaction

Both **YTP-17** and K-975 are designed to disrupt the protein-protein interaction between Yes-associated protein (YAP) or its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) family of transcription factors.<sup>[1][2]</sup> This interaction is a downstream nodal point of the Hippo pathway and is crucial for the transcriptional activation of genes involved in cell proliferation and survival.<sup>[1]</sup>

K-975 is a potent, selective, and orally active TEAD inhibitor.<sup>[3]</sup> It functions as a covalent inhibitor, specifically binding to Cysteine 359 (Cys359) located in the palmitate-binding pocket of TEAD.<sup>[4][5]</sup> This covalent modification prevents the palmitoylation of TEAD, a post-translational modification that enhances its binding to YAP/TAZ, thereby inhibiting the formation of the active transcriptional complex.<sup>[6]</sup>

**YTP-17** is also an orally active inhibitor of the YAP-TEAD protein-protein interaction.<sup>[2][7]</sup> While the exact binding mode is not as extensively detailed in the provided results, it is characterized by a high inhibitory potency.<sup>[2]</sup>

## In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the in vitro performance of **YTP-17** and **K-975**.

Parameter	YTP-17	K-975	Reference
YAP-TEAD PPI IC50	4 nM	20 nM (GI50)	<sup>[2][3]</sup>
Antiproliferative IC50 (NCI-H2052 cells)	45 nM	Potently inhibits proliferation of NF2-non-expressing MPM cell lines	<sup>[5][7]</sup>
Cell Line Specificity	Data not specified	Stronger inhibitory effect against NF2-non-expressing mesothelioma cell lines compared to NF2-expressing lines.	<sup>[5]</sup>

## In Vivo Efficacy: Preclinical Antitumor Activity

Both compounds have demonstrated antitumor activity in preclinical xenograft models.

Compound	Animal Model	Dosing Regimen	Outcome	Reference
YTP-17	NCI-H226 xenograft mouse model	60 mg/kg, oral gavage, once daily for 2 weeks	45% reduction in tumor volume	<a href="#">[7]</a>
K-975	MPM xenograft mouse models	10-300 mg/kg, p.o. twice a day for 14 days	Inhibits tumor growth by inhibiting YAP1/TAZ-TEAD signaling	<a href="#">[4]</a>

## Experimental Protocols

### Cell Proliferation Assay (General Protocol)

- **Cell Culture:** Cancer cell lines (e.g., NCI-H2052, NCI-H226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Treatment:** Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of **YTP-17** or K-975. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 or 144 hours).[\[4\]](#)[\[8\]](#)
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the resazurin-based assay or by quantifying ATP content.
- **Data Analysis:** The absorbance or luminescence values are measured using a plate reader. The data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated using non-linear regression analysis.

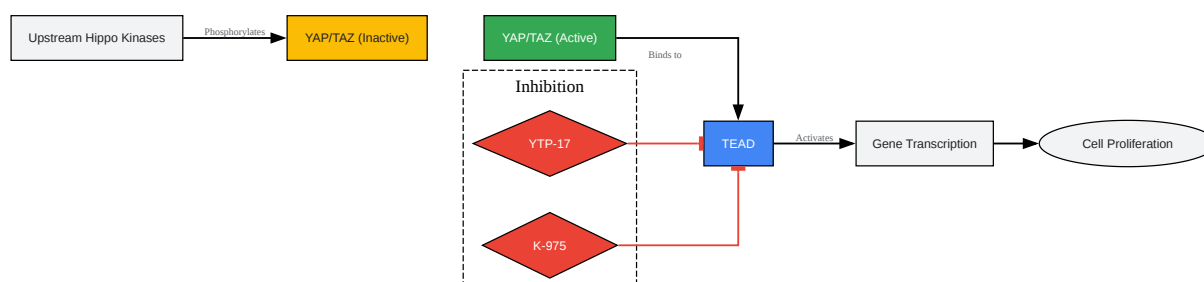
### Xenograft Mouse Model (General Protocol)

- **Animal Husbandry:** Immunocompromised mice (e.g., SCID or nude mice) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

- Tumor Implantation: A suspension of cancer cells (e.g., NCI-H226) is subcutaneously injected into the flank of each mouse.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomized into treatment and control groups.
- Compound Administration: **YTP-17** or K-975 is administered orally (e.g., by gavage) according to the specified dosing regimen. The control group receives the vehicle.<sup>[4][7]</sup>
- Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor volumes are compared between the treatment and control groups to assess antitumor efficacy.

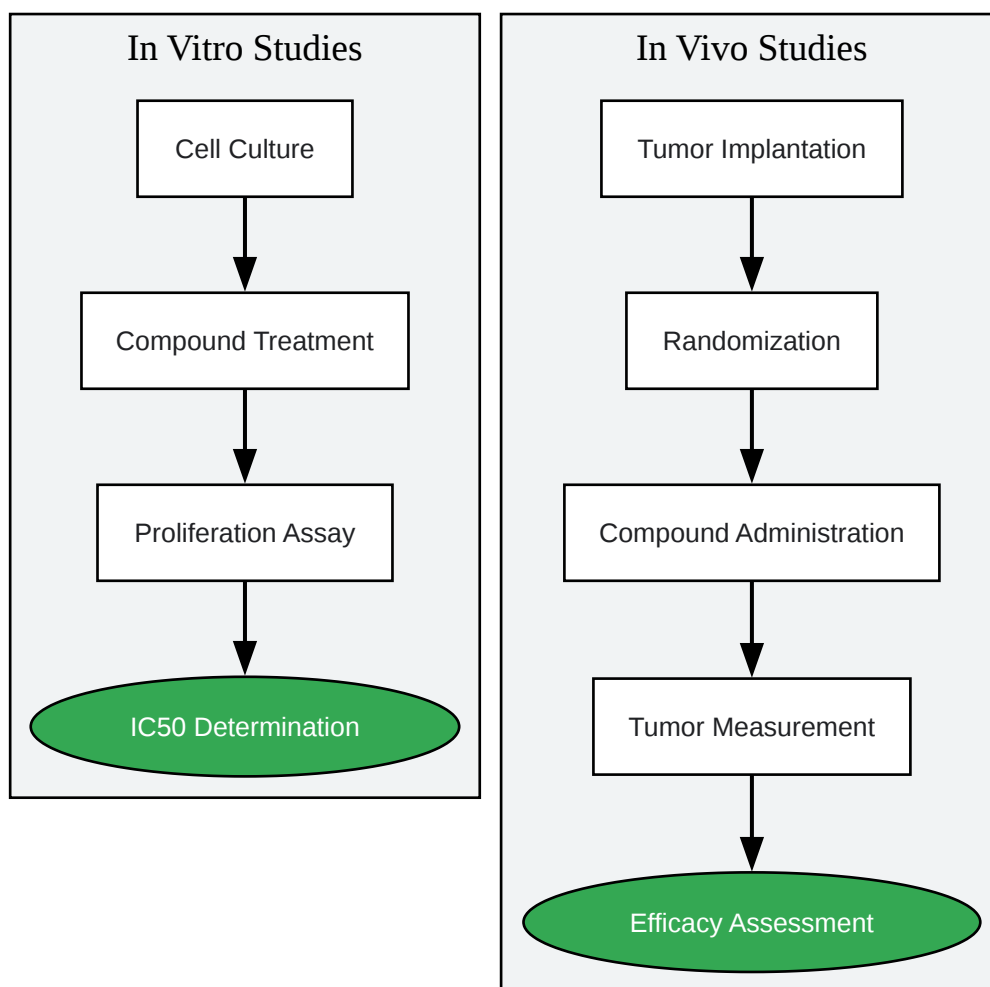
## Visualizing the Molecular Interactions and Experimental Design

To better illustrate the concepts discussed, the following diagrams have been generated.



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Caption: The Hippo Signaling Pathway and points of inhibition by **YTP-17** and K-975.



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Caption: A generalized workflow for the preclinical evaluation of **YTP-17** and K-975.

## Safety and Toxicology

Preliminary toxicity studies on K-975 have suggested potential for reversible nephrotoxicity in rats, characterized by proteinuria and podocyte foot process effacement.[9][10] This effect was found to be monitorable and reversible upon cessation of treatment.[9][10] At present, there is no publicly available information regarding the specific toxicity profile of **YTP-17**.

## Conclusion

Both **YTP-17** and K-975 are potent, orally available inhibitors of the YAP/TAZ-TEAD interaction with demonstrated antitumor activity. **YTP-17** appears to have a more potent IC<sub>50</sub> for the direct inhibition of the protein-protein interaction. K-975, being a covalent inhibitor, has been extensively characterized, including its specific binding site and potential for off-target effects. The choice between these two compounds for research purposes may depend on the specific experimental context, the desired mode of inhibition (covalent vs. non-covalent, if **YTP-17** is indeed non-covalent), and the importance of a well-documented toxicity profile. Further head-to-head studies would be beneficial to fully elucidate the comparative advantages of each inhibitor.

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